3-Methylglutaconic acid
Overview
Description
3-Methylglutaconic acid is a dicarboxylic acid with the chemical formula C6H8O4. It is an intermediate in the mitochondrial leucine catabolism pathway and is also involved in the mevalonate shunt, a pathway linking isoprenoid metabolism with mitochondrial acetyl-CoA metabolism . This compound is known to accumulate in the urine of individuals with certain metabolic disorders, particularly 3-methylglutaconic acidurias .
Mechanism of Action
Target of Action
3-Methylglutaconic acid (3-MGA), also known as (E)-3-methylpent-2-enedioic acid, is a metabolite in the leucine degradative pathway . Its primary target is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) , which plays a crucial role in the catabolism of leucine, an essential amino acid .
Mode of Action
3-MGA interacts with its target, 3-MGH, in the metabolic pathway of leucine . The enzyme 3-MGH catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . When this conversion is disturbed, 3-MGA accumulates .
Biochemical Pathways
3-MGA is an intermediate of the mitochondrial leucine catabolism . In the metabolic pathway of leucine, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to HMG-CoA by the enzyme 3-MGH is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .
Pharmacokinetics
It is known that 3-mga accumulates in patients with a deficiency of 3-mgh . In healthy individuals, 3-MGA is found only in traces in the urine. In patients with 3-MGA-uria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .
Result of Action
The accumulation of 3-MGA leads to a condition known as 3-Methylglutaconic aciduria (MGA), a metabolic disorder that affects the body’s ability to produce energy in the mitochondria . This results in increased levels of 3-MGA in the urine, a characteristic marker of the condition . Chronic high levels of 3-MGA are associated with at least five inborn errors of metabolism .
Action Environment
The action of 3-MGA is influenced by the mitochondrial environment, as it is an intermediate of the mitochondrial leucine catabolism . Mitochondrial dysfunction can lead to elevated urinary excretion of 3-MGA
Biochemical Analysis
Biochemical Properties
In the leucine degradation pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . 3-Methylglutaconyl CoA hydratase then converts this metabolite to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of 3-methylglutaconic acid .
Cellular Effects
The presence of this compound in cells is indicative of nuclear coded respiratory chain disorders . It is associated with various organ involvement and mostly progressive neurological impairment in combination with biochemical features of dysfunctional oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 3-methylglutaconyl CoA by 3-methylglutaconyl CoA hydratase . In conditions of compromised mitochondrial function, 3-methylglutaconyl CoA is converted into this compound, which appears in urine .
Temporal Effects in Laboratory Settings
The presence of this compound is a biochemical marker for nuclear coded respiratory chain disorders .
Metabolic Pathways
This compound is involved in the leucine degradation pathway . It is formed from 3-methylcrotonyl CoA through the action of 3-methylglutaconyl CoA hydratase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylglutaconic acid typically involves the reaction of 3-methylglutaconyl-CoA with water, catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase . This reaction occurs under physiological conditions within the mitochondria.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence as a metabolic intermediate rather than a commercially produced compound. it can be synthesized in the laboratory using standard organic synthesis techniques involving the appropriate precursors and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Methylglutaconic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Methylglutaconic acid has several scientific research applications, including:
Chemistry: It is studied as an intermediate in metabolic pathways and for its role in various biochemical reactions.
Biology: Research focuses on its accumulation in metabolic disorders and its role in mitochondrial function.
Industry: While not widely used industrially, its derivatives and related compounds may have applications in biochemical research and diagnostics.
Comparison with Similar Compounds
Glutaconic Acid: Another dicarboxylic acid involved in metabolic pathways.
3-Methylglutaric Acid: A related compound that also accumulates in certain metabolic disorders.
3-Hydroxy-3-Methylglutaryl-CoA: An intermediate in the same metabolic pathway.
Uniqueness: 3-Methylglutaconic acid is unique due to its specific role in the leucine catabolism pathway and its accumulation in certain metabolic disorders. Its presence in urine is a key diagnostic marker for 3-methylglutaconic acidurias, distinguishing it from other similar compounds .
Properties
CAS No. |
5746-90-7 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3-methylpent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
WKRBKYFIJPGYQC-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)O |
SMILES |
CC(=CC(=O)O)CC(=O)O |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O |
5746-90-7 | |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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